molecular formula C21H24N2O6S B2564005 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941991-00-0

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2564005
CAS No.: 941991-00-0
M. Wt: 432.49
InChI Key: VGFDYBOAWJOFMH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring, a methoxybenzenesulfonyl group, and a piperidine ring, making it a molecule of interest in various scientific fields.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of a piperidine derivative with 4-methoxybenzenesulfonyl chloride.

    Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the sulfonylated piperidine derivative under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens or other electrophiles on the benzodioxole ring.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: It may interfere with cellular pathways involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide: can be compared with other acetamides or benzodioxole derivatives.

    Similar Compounds: N-(2H-1,3-benzodioxol-5-yl)acetamide, N-(4-methoxybenzenesulfonyl)piperidine, etc.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and rings makes it unique.

    Its diverse applications in chemistry, biology, and medicine highlight its versatility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-17-6-8-18(9-7-17)30(25,26)23-11-3-2-4-16(23)13-21(24)22-15-5-10-19-20(12-15)29-14-28-19/h5-10,12,16H,2-4,11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFDYBOAWJOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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